1,2,3,5-Tetraisopropylbenzene
CAS No.: 29040-93-5
Cat. No.: VC17066164
Molecular Formula: C18H30
Molecular Weight: 246.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 29040-93-5 |
|---|---|
| Molecular Formula | C18H30 |
| Molecular Weight | 246.4 g/mol |
| IUPAC Name | 1,2,3,5-tetra(propan-2-yl)benzene |
| Standard InChI | InChI=1S/C18H30/c1-11(2)15-9-16(12(3)4)18(14(7)8)17(10-15)13(5)6/h9-14H,1-8H3 |
| Standard InChI Key | QFVQBSPZFKZLCN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C(C)C)C(C)C |
Introduction
Structural and Chemical Properties
Molecular Characteristics
1,3,5-Triisopropylbenzene has the molecular formula and a molecular weight of 204.35 g/mol . Its structure features a benzene core with three isopropyl groups () at the 1,3,5-positions, creating a sterically hindered environment. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | to | |
| Boiling Point | – (lit.) | |
| Density | at | |
| Refractive Index | ||
| LogP (Octanol-Water) | at |
The compound’s low water solubility (<1 mg/mL) and high hydrophobicity () make it ideal for nonpolar applications .
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis in CDCl reveals characteristic signals:
Synthesis and Catalytic Pathways
Cobalt-Porphyrin-Mediated Synthesis
A high-yield synthesis involves cobalt(II) tetrabutylporphyrin () catalysis under inert conditions :
-
Reagents: 1-Bromo-2,4,6-triisopropylbenzene, , KOH, ethanol.
-
Conditions: , 6 hours, atmosphere.
The reaction mechanism likely proceeds via a dehydrohalogenation pathway, with facilitating C–Br bond cleavage.
Industrial-Scale Production
Industrial methods emphasize cost efficiency and scalability:
-
Friedel-Crafts Alkylation: Benzene reacts with isopropyl chloride in the presence of .
-
Challenges: Over-alkylation to tetra-substituted byproducts requires precise stoichiometric control .
Applications in Material Science
Mesoporous Silica Synthesis
1,3,5-Triisopropylbenzene acts as a swelling agent and micelle expander in the synthesis of:
-
Hexagonal Mesoporous Silica (SBA-15): Enhances pore diameter to .
-
Magnetic Silica Nanoparticles: Improves colloidal stability and enzyme immobilization efficiency .
Fuel and Lubricant Additives
The compound’s high thermal stability () and low viscosity () make it suitable for:
-
Jet Fuel Stabilizers: Reduces oxidative degradation at high temperatures .
-
Synthetic Lubricants: Minimizes friction in extreme-pressure environments .
Diffusion and Kinetic Behavior in Zeolites
Zero-Length-Column (ZLC) Studies
Diffusion coefficients () for 1,3,5-triisopropylbenzene in NaY-zeolite crystals were measured under desorption conditions :
-
Activation Energy: (pseudo-value due to catalytic cracking) .
-
Anomalous Desorption: Discontinuities in desorption curves suggest percolation thresholds during propylene codiffusion .
Comparatively, 1,3-diisopropylbenzene shows intrinsic at with an activation energy of .
Emerging Research Directions
Catalytic Cracking Mechanisms
Recent studies propose that 1,3,5-triisopropylbenzene undergoes acid-catalyzed cracking in zeolites, producing diisopropylbenzene isomers and propylene . This reaction complicates diffusion measurements but opens avenues for petrochemical applications.
Hybrid Organosilica Materials
Functionalized mesoporous silicas incorporating 1,3,5-triisopropylbenzene show promise in enzyme immobilization, achieving activity retention for lipases and peroxidases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume